molecular formula C6H3BrClNO3 B1374768 5-Bromo-4-chloro-2-nitrophenol CAS No. 855400-82-7

5-Bromo-4-chloro-2-nitrophenol

Cat. No.: B1374768
CAS No.: 855400-82-7
M. Wt: 252.45 g/mol
InChI Key: AVVBQIWUGVFBGR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3. It is characterized by the presence of bromine, chlorine, nitro, and hydroxyl groups attached to a benzene ring. This compound is typically a yellow solid and is known for its diverse applications in scientific research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monooxygenases and dioxygenases. These enzymes facilitate the conversion of this compound into other compounds through oxidative reactions. For instance, monooxygenases catalyze the conversion of this compound to intermediates like benzoquinone derivatives, which are further processed by dioxygenases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes. Additionally, this compound can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into less active or inactive forms over time, which can reduce its impact on cellular processes. Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. It is crucial to determine the safe dosage range to avoid toxic or adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monooxygenases and dioxygenases. These enzymes facilitate the breakdown of the compound into intermediate metabolites, which are further processed by other metabolic enzymes. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-nitrophenol can be achieved through a multi-step process involving nitration, bromination, and chlorination reactions. A common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring using bromine or a bromine source like N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and chlorination processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, bromine, and chlorine groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Formation of various substituted phenols.

    Reduction: Formation of 5-Bromo-4-chloro-2-aminophenol.

    Oxidation: Formation of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Scientific Research Applications

5-Bromo-4-chloro-2-nitrophenol is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

    Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes.

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Environmental Monitoring: Used in studies related to the degradation and transformation of pollutants.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

    4-Chloro-2-nitrophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-nitrophenol: Lacks the chlorine atom, affecting its overall reactivity and applications.

    5-Bromo-2-nitrophenol: Lacks the chlorine atom, leading to different chemical behavior and applications.

Uniqueness: 5-Bromo-4-chloro-2-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

5-bromo-4-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBQIWUGVFBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743099
Record name 5-Bromo-4-chloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855400-82-7
Record name 5-Bromo-4-chloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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